molecular formula C15H13NO B12976501 1-Allyl-9H-carbazol-2-ol

1-Allyl-9H-carbazol-2-ol

Cat. No.: B12976501
M. Wt: 223.27 g/mol
InChI Key: SJEKYRJNFOCUEC-UHFFFAOYSA-N
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Description

1-Allyl-9H-carbazol-2-ol is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, optoelectronics, and materials science. The presence of an allyl group at the nitrogen atom and a hydroxyl group at the second position of the carbazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-9H-carbazol-2-ol can be synthesized through various methods. One common approach involves the allylation of 9H-carbazol-2-ol. The reaction typically involves the use of an allyl halide (such as allyl bromide) and a base (such as potassium carbonate) in an appropriate solvent (such as dimethylformamide). The reaction is carried out under reflux conditions to facilitate the formation of the allylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-9H-carbazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the second position can be oxidized to form a carbonyl group, resulting in the formation of 1-Allyl-9H-carbazol-2-one.

    Reduction: The compound can undergo reduction reactions to form corresponding reduced derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: 1-Allyl-9H-carbazol-2-one

    Reduction: Reduced derivatives of this compound

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-Allyl-9H-carbazol-2-ol has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-Allyl-9H-carbazol-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the allyl and hydroxyl groups can influence its binding affinity and specificity. For example, in anticancer research, it may inhibit specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-Allyl-9H-carbazol-2-ol can be compared with other carbazole derivatives, such as:

    9H-carbazol-2-ol: Lacks the allyl group, which may result in different chemical and biological properties.

    1-Allyl-9H-carbazol-3-ol: Similar structure but with the hydroxyl group at the third position, leading to different reactivity and applications.

    9H-carbazol-1-ol: Another derivative with the hydroxyl group at the first position, exhibiting distinct properties.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-prop-2-enyl-9H-carbazol-2-ol

InChI

InChI=1S/C15H13NO/c1-2-5-12-14(17)9-8-11-10-6-3-4-7-13(10)16-15(11)12/h2-4,6-9,16-17H,1,5H2

InChI Key

SJEKYRJNFOCUEC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC2=C1NC3=CC=CC=C23)O

Origin of Product

United States

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